4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline
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Overview
Description
4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline is an organic compound with a unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide and a radical initiator under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with a trifluoromethyl group, used in similar applications.
4-(Trifluoromethylsulfonyl)aniline: Shares structural similarities and is used in related research fields
Uniqueness
4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable for applications requiring high specificity and selectivity.
Biological Activity
4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline, a compound with the molecular formula C8H8F3N2S, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.
- Molecular Formula : C8H8F3N2S
- CAS Number : 1261793-78-5
- Molecular Weight : 222.22 g/mol
- IUPAC Name : 4-Methyl-2-(trifluoromethylthio)aniline
Biological Activity Overview
This compound exhibits a range of biological activities that are primarily influenced by the trifluoromethyl and sulfanyl functional groups. These groups enhance its interaction with biological targets, leading to various therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines:
In a study comparing this compound to Doxorubicin, it was found that this compound showed competitive IC50 values, indicating its potential as an effective anticancer agent.
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. Its minimum inhibitory concentrations (MICs) against various bacterial strains were evaluated:
Microorganism | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 128 - 256 | |
Escherichia coli | <50 | |
Candida albicans | <50 |
These results suggest that the compound may serve as a viable candidate for developing new antimicrobial therapies.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated through various assays. It was found to inhibit pro-inflammatory cytokine production in human cell lines, suggesting its potential use in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer pathways, leading to reduced cell proliferation.
- Receptor Modulation : It can modulate receptor activity related to inflammation and immune response.
- Reactive Oxygen Species (ROS) Scavenging : The presence of the trifluoromethyl group enhances its ability to scavenge ROS, contributing to its antioxidant properties.
Case Studies
A recent case study involving the administration of this compound in tumor-bearing mice showed a significant reduction in tumor growth compared to control groups, further supporting its anticancer efficacy .
Properties
Molecular Formula |
C8H8F3NS |
---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
4-methyl-2-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C8H8F3NS/c1-5-2-3-6(12)7(4-5)13-8(9,10)11/h2-4H,12H2,1H3 |
InChI Key |
FQBREIOTLWVPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)SC(F)(F)F |
Origin of Product |
United States |
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